

Lenumlostat: A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenumlostat, also known as PAT-1251, is a potent and selective, orally bioavailable small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin, key components of the extracellular matrix (ECM).[2][3] Dysregulation of LOXL2 activity is implicated in the pathogenesis of various fibrotic diseases and cancer. Lenumlostat acts as a mechanism-based, irreversible inhibitor of LOXL2, demonstrating significant anti-fibrotic efficacy in preclinical models.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and preclinical pharmacology of Lenumlostat, including detailed experimental protocols and an examination of its mechanism of action within relevant signaling pathways.

Chemical Structure and Properties

Lenumlostat is a complex molecule featuring a trifluoromethyl-substituted pyridine ring linked to a phenoxy group, which in turn is connected to a fluorinated, hydroxylated pyrrolidinyl-methanone moiety.

Chemical Identifiers



| Identifier | Value |
|------------|---|
| IUPAC Name | [3-[[4-(aminomethyl)-6-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]-[(3R,4R)-3-fluoro-4-hydroxy-pyrrolidin-1-yl]methanone[5] |
| SMILES | C1INVALID-LINK C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F) (F)F)CN)F">C@HO[5] |
| CAS Number | 2007885-39-2[1] |
| Synonyms | PAT-1251, GB2064[1][5] |

Physicochemical Properties

A summary of the known physicochemical properties of **Lenumlostat** is presented below. While specific values for melting point and pKa are not readily available in the public domain, solubility and molecular properties have been reported.

| Property | Value | Source |
|-------------------------|--------------|----------------|
| Molecular Formula | C18H17F4N3O3 | PubChem |
| Molecular Weight | 399.34 g/mol | PubChem[5] |
| Solubility (DMSO) | ≥ 130 mg/mL | MedChemExpress |
| Solubility (Water) | ≥ 100 mg/mL | MedChemExpress |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 7 | PubChem |
| Rotatable Bonds | 6 | PubChem |

Biological Activity and Selectivity

Lenumlostat is a potent inhibitor of human LOXL2 with an IC50 of 0.71 μ M. It also demonstrates inhibitory activity against LOXL3 (IC50 = 1.17 μ M) and LOXL2 from other species, including mouse (IC50 = 0.10 μ M), rat (IC50 = 0.12 μ M), and dog (IC50 = 0.16 μ M).[1]



Importantly, **Lenumlostat** exhibits high selectivity for LOXL2 over other amine oxidases, including a 400-fold selectivity against the closely related LOX enzyme.[4]

In Vitro Inhibitory Activity

| Target | IC50 (μM) |
|-------------|-----------|
| Human LOXL2 | 0.71 |
| Human LOXL3 | 1.17 |
| Mouse LOXL2 | 0.10 |
| Rat LOXL2 | 0.12 |
| Dog LOXL2 | 0.16 |

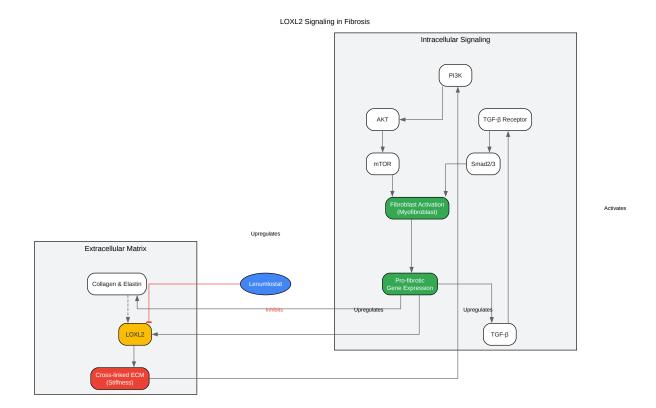
Data sourced from MedChemExpress.[1]

Mechanism of Action and Signaling Pathway

Lenumlostat functions as a mechanism-based, irreversible inhibitor of LOXL2.[3][4] The aminomethyl pyridine moiety of the molecule is proposed to interact with the active site of LOXL2, forming a stable complex that prevents the catalytic activity of the enzyme.[3] By inhibiting LOXL2, **Lenumlostat** prevents the oxidative deamination of lysine residues on collagen and elastin, thereby blocking the formation of cross-links that contribute to the stiffening and pathological remodeling of the extracellular matrix in fibrotic diseases.

The signaling pathways influenced by LOXL2 are central to the progression of fibrosis. Key pathways include the Transforming Growth Factor- β (TGF- β)/Smad pathway and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. Upregulation of LOXL2 in fibrotic tissue contributes to a pro-fibrotic feedback loop, promoting the activation of fibroblasts and the excessive deposition of ECM components.





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LOXL2 Signaling Pathway in Fibrosis

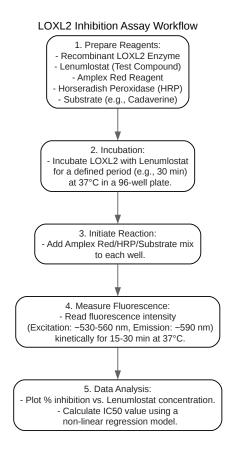
Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of **Lenumlostat**. These protocols are based on information from the primary literature, particularly the work by Rowbottom et al. (2017) in the Journal of Medicinal Chemistry.

In Vitro LOXL2 Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against LOXL2.





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LOXL2 Inhibition Assay Workflow

Methodology:

- Reagent Preparation:
 - Recombinant human LOXL2 enzyme is diluted to the desired concentration in an appropriate assay buffer.
 - Lenumlostat is serially diluted in DMSO to create a range of test concentrations.
 - A working solution of Amplex Red reagent, horseradish peroxidase (HRP), and a suitable
 LOXL2 substrate (e.g., cadaverine or putrescine) is prepared in assay buffer.
- Incubation:



 The LOXL2 enzyme and Lenumlostat (or vehicle control) are added to the wells of a 96well plate and pre-incubated for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

Reaction Initiation:

 The Amplex Red/HRP/substrate mixture is added to each well to start the enzymatic reaction. The oxidation of the substrate by LOXL2 produces hydrogen peroxide, which is then converted by HRP to generate a fluorescent product from the Amplex Red reagent.

Fluorescence Measurement:

The fluorescence intensity is measured kinetically over a period of 15-30 minutes at 37°C using a plate reader with appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission).

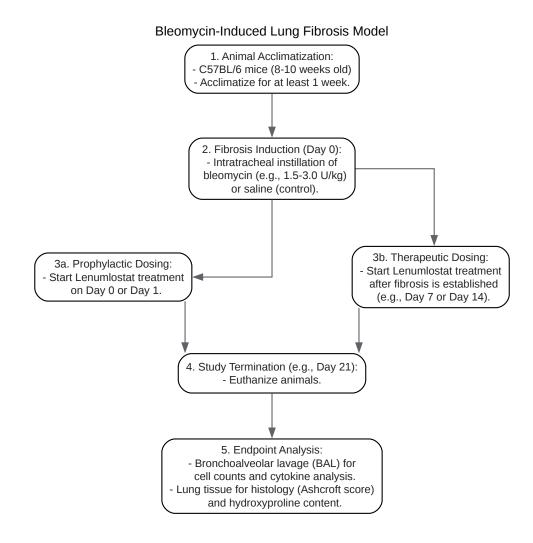
• Data Analysis:

- The rate of reaction is determined from the linear phase of the fluorescence curve.
- The percentage of inhibition for each **Lenumlostat** concentration is calculated relative to the vehicle control.
- The IC50 value is determined by fitting the concentration-response data to a fourparameter logistic equation using appropriate software.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This model is a widely used and well-characterized animal model for evaluating the efficacy of anti-fibrotic agents. The study by Rowbottom et al. (2017) utilized this model to assess the in vivo activity of **Lenumlostat**.





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